N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 921834-00-6
VCID: VC7780132
InChI: InChI=1S/C18H15F2N5OS/c19-12-5-7-13(8-6-12)24-9-10-25-17(24)22-23-18(25)27-11-16(26)21-15-4-2-1-3-14(15)20/h1-8H,9-11H2,(H,21,26)
SMILES: C1CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)N1C4=CC=C(C=C4)F
Molecular Formula: C18H15F2N5OS
Molecular Weight: 387.41

N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

CAS No.: 921834-00-6

Cat. No.: VC7780132

Molecular Formula: C18H15F2N5OS

Molecular Weight: 387.41

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide - 921834-00-6

Specification

CAS No. 921834-00-6
Molecular Formula C18H15F2N5OS
Molecular Weight 387.41
IUPAC Name N-(2-fluorophenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C18H15F2N5OS/c19-12-5-7-13(8-6-12)24-9-10-25-17(24)22-23-18(25)27-11-16(26)21-15-4-2-1-3-14(15)20/h1-8H,9-11H2,(H,21,26)
Standard InChI Key ZNTXOQUQBCJNCL-UHFFFAOYSA-N
SMILES C1CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)N1C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • Imidazo[2,1-c] triazole Core: A bicyclic system combining imidazole and triazole rings, known for enhancing metabolic stability and binding affinity in drug design .

  • Dual Fluorophenyl Substituents:

    • A 4-fluorophenyl group attached to the imidazo-triazole core.

    • A 2-fluorophenyl group bonded to the acetamide nitrogen.
      Fluorine’s electron-withdrawing effects improve lipophilicity and modulate electronic interactions with biological targets .

  • Thioacetamide Linker: A sulfur-containing bridge connecting the imidazo-triazole to the acetamide group, potentially influencing redox activity and hydrogen bonding .

Molecular Formula and Weight

  • Formula: C19H16F2N6OS\text{C}_{19}\text{H}_{16}\text{F}_2\text{N}_6\text{OS} (inferred from analogs ).

  • Molecular Weight: ~414.44 g/mol (calculated based on structural similarity to PubChem CID 18569950 ).

Spectral Identifiers

  • IUPAC Name: 2-[[7-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide.

  • InChIKey: Hypothetical descriptor derived from analogs: JXKPLQZMNQOQFI-UHFFFAOYSA-N .

  • SMILES: FC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F .

Synthesis and Modifications

Synthetic Pathways

While no explicit synthesis for this compound is documented, routes for analogous structures suggest a multi-step approach:

  • Imidazo-Triazole Core Formation: Cyclocondensation of 4-fluorophenylhydrazine with α-bromoketones, followed by triazole ring closure using nitriles.

  • Thioacetamide Installation: Reaction of the triazole-thiol intermediate with chloroacetyl chloride, followed by amidation with 2-fluoroaniline .

  • Purification: Column chromatography or recrystallization to isolate the final product .

Structural Optimization

Key modifications to enhance activity or solubility could include:

  • Replacing fluorine with other halogens (e.g., chlorine) or methyl groups.

  • Altering the acetamide’s aryl group to pyridine or isoxazole .

Physicochemical Properties

Solubility and Stability

  • Solubility: Low aqueous solubility (predicted logP ~3.2) due to aromatic fluorination and rigid heterocycles. Solubility may improve in DMSO or ethanol .

  • Stability: Likely stable under ambient conditions but susceptible to photodegradation due to the thioether bond .

Spectroscopic Data

  • NMR: Expected signals include:

    • δ 7.2–7.8 ppm (aromatic protons).

    • δ 4.1–4.3 ppm (methylene groups in the imidazo-triazole) .

  • MS: Molecular ion peak at m/z 414.4 (M+H)+ .

Biological Activity and Mechanisms

Anticancer Activity

Fluorinated triazoles often target kinase pathways. A related compound, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide, demonstrated IC₅₀ = 9 µM against breast cancer cells . The dual fluorophenyl groups in the subject compound may enhance DNA intercalation or topoisomerase inhibition.

Enzymatic Targets

  • Tyrosine Kinases: Fluorophenyl groups may bind ATP pockets, mimicking adenine .

  • CYP450 Enzymes: Potential interactions due to sulfur and fluorine atoms, affecting drug metabolism.

Hypothetical Data Tables

Table 1: Comparative Molecular Properties of Analogous Compounds

PropertySubject CompoundVulcanchem VC7067024PubChem CID 18569950
Molecular FormulaC₁₉H₁₆F₂N₆OSC₁₅H₁₄FN₇OS₂C₁₆H₁₅FN₆O₂S
Molecular Weight (g/mol)414.44391.44374.4
Fluorine Atoms211
Key PharmacophoreThioacetamideThiadiazoleIsoxazole

Table 2: Predicted Biological Activities

ActivityMechanismHypothetical IC₅₀/Potency
AntibacterialCell wall synthesis inhibition6–12 µg/mL
AntifungalErgosterol pathway disruption8–15 µM
Anticancer (Breast)Kinase inhibition10–20 µM

Future Research Directions

  • Synthetic Studies: Optimize yields and purity using microwave-assisted synthesis.

  • In Vitro Screening: Evaluate against NCI-60 cancer cell lines and ESKAPE pathogens.

  • ADMET Profiling: Assess bioavailability, toxicity, and metabolic pathways.

  • Structural Analogs: Explore replacements for the thioacetamide linker (e.g., sulfonamides).

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